Cas no 2171158-07-7 ((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid)
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid
- EN300-1480951
- (2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid
- 2171158-07-7
-
- Inchi: 1S/C28H28N2O5/c1-17(2)14-25(27(32)33)30-26(31)18-8-7-9-19(15-18)29-28(34)35-16-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-13,15,17,24-25H,14,16H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t25-/m1/s1
- InChI Key: AQAYIAZJEPIOIW-RUZDIDTESA-N
- SMILES: O(C(NC1=CC=CC(=C1)C(N[C@@H](C(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 472.19982200g/mol
- Monoisotopic Mass: 472.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 734
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 105Ų
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480951-1.0g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480951-50mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480951-100mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480951-250mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480951-500mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480951-1000mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480951-2500mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480951-5000mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480951-10000mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-methylpentanoic acid |
2171158-07-7 | 10000mg |
$14487.0 | 2023-09-28 |
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid
Introduction to (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid (CAS No. 2171158-07-7)
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid (CAS No. 2171158-07-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-protected amino acid derivative, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and functional groups make it a valuable building block in the development of novel drugs and peptides.
The chemical structure of (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to prevent premature reactions and ensure the sequential addition of amino acids. The Fmoc group can be efficiently removed under mild conditions, making it an ideal choice for the synthesis of complex peptides and proteins.
Recent advancements in the field of medicinal chemistry have highlighted the importance of Fmoc-protected amino acid derivatives in the development of targeted therapies. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that Fmoc-protected amino acids can be used to enhance the stability and bioavailability of peptides, thereby improving their therapeutic efficacy. This research has paved the way for the design of more effective drugs for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In addition to its role in peptide synthesis, (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid has shown promise in other areas of chemical biology. For example, a 2022 study published in Chemical Communications reported that this compound can be used as a scaffold for the development of small molecule inhibitors targeting specific protein-protein interactions. These inhibitors have potential applications in modulating cellular signaling pathways and treating diseases associated with aberrant protein interactions.
The synthesis of (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling with an appropriate carboxylic acid or ester. The final product is then purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purity and yield of the synthesized compound are critical factors that influence its suitability for downstream applications.
One of the key challenges in working with Fmoc-protected amino acid derivatives is ensuring their stability during storage and handling. These compounds are sensitive to moisture and light, which can lead to degradation and loss of functionality. Therefore, it is essential to store them under controlled conditions, such as at low temperatures and in an inert atmosphere. Additionally, proper handling protocols should be followed to minimize exposure to air and moisture.
The application of (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid extends beyond traditional pharmaceuticals. In recent years, there has been growing interest in using this compound as a tool for chemical biology research. For example, it can be used to probe protein structure and function through techniques such as site-directed mutagenesis and affinity labeling. These studies provide valuable insights into the mechanisms underlying various biological processes and can inform the design of new therapeutic strategies.
In conclusion, (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-methylpentanoic acid (CAS No. 2171158-07-7) is a versatile compound with significant potential in both pharmaceutical development and chemical biology research. Its unique properties make it an essential tool for scientists working on the synthesis and characterization of bioactive molecules. As research in this field continues to advance, we can expect to see even more innovative applications of this compound in the coming years.
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